N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide
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Overview
Description
N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is an organic compound with the chemical formula C6H10N4O2This compound is soluble in hot water and organic solvents but insoluble in alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: Ammonia cyanic acid and urea react under acid or alkali catalysis to form triazine amide.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield triazine amide.
Phosgene Method: Urea amine reacts with phosgene to produce triazine amide.
Industrial Production Methods
The industrial production of N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. As a chemical intermediate, it participates in various reactions that lead to the formation of desired products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine .
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide .
Uniqueness
N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its stability and reactivity under various conditions further enhance its versatility .
Properties
IUPAC Name |
N-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-3-5(12)8-6(10-9-3)7-4(2)11/h1-2H3,(H2,7,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUSCRABSQRIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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